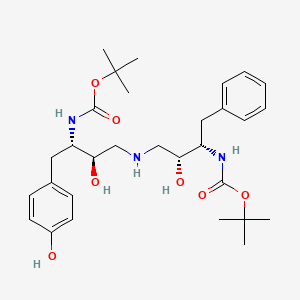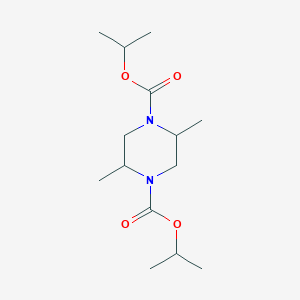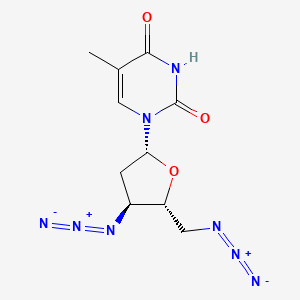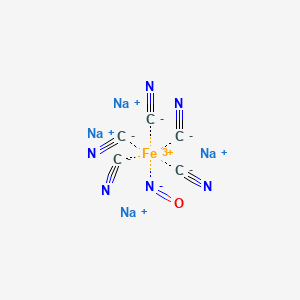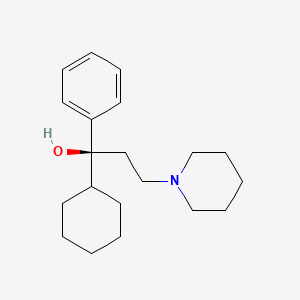
(s)-Trihexyphenidyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Trihexyphenidyl is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is known for its ability to alleviate muscle stiffness, tremors, and spasms by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trihexyphenidyl typically involves the reaction of 1-cyclohexyl-1-phenyl-3-piperidinopropanol with hydrochloric acid. The process includes several steps:
Formation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol: This is achieved through the reaction of cyclohexylmagnesium bromide with 1-phenyl-3-piperidinopropanone.
Conversion to this compound: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Trihexyphenidyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-Trihexyphenidyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic agents and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in muscle movement and coordination.
Medicine: Investigated for its potential in treating other neurological disorders beyond Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
(S)-Trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to decreased muscle stiffness, tremors, and spasms. The compound primarily targets the M1 muscarinic receptor subtype, which is involved in the regulation of motor control.
Comparación Con Compuestos Similares
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Biperiden: A similar compound with anticholinergic properties used for the same indications.
Procyclidine: An anticholinergic drug used to manage Parkinsonian symptoms.
Uniqueness of (S)-Trihexyphenidyl: this compound is unique in its specific targeting of the M1 muscarinic receptor subtype, which provides a more focused mechanism of action compared to other anticholinergic agents. This specificity may result in fewer side effects and improved therapeutic outcomes for patients.
Propiedades
Número CAS |
40520-24-9 |
|---|---|
Fórmula molecular |
C20H31NO |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
(1S)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m1/s1 |
Clave InChI |
HWHLPVGTWGOCJO-HXUWFJFHSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@](CCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


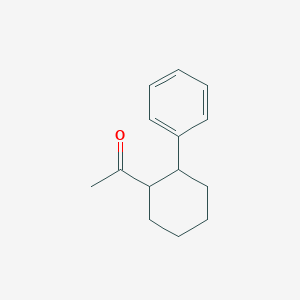
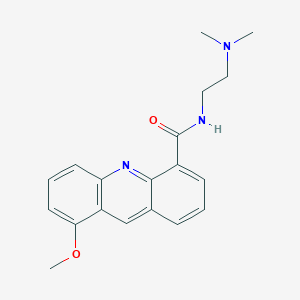
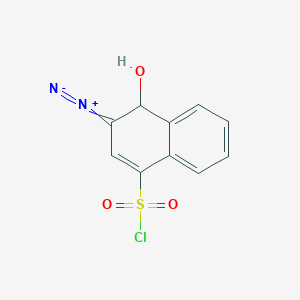
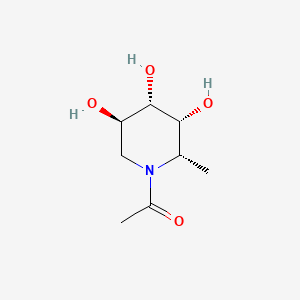
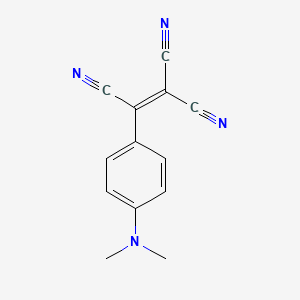
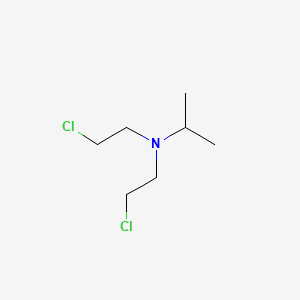
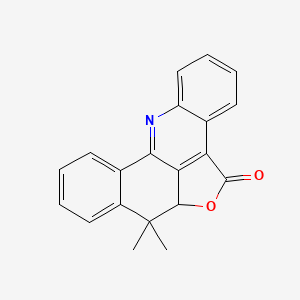
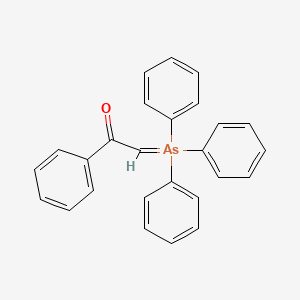

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
